Teroxirone

Vue d'ensemble

Description

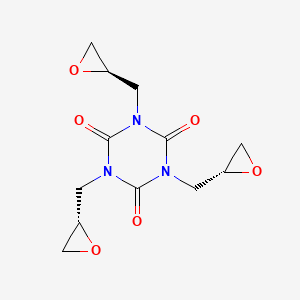

Teroxirone est un composé de triazène triépoxyde breveté par Shell Internationale Research Maatschappij NV en tant qu'agent antinéoplasique. Il est connu pour sa capacité à alkyler et à réticuler l'ADN, inhibant ainsi la réplication de l'ADN. Ce composé a montré une activité cytotoxique significative contre certaines sous-lignes de leucémie et a démontré une activité antinéoplasique puissante lors d'essais précliniques .

Mécanisme D'action

Target of Action

Teroxirone, also known as Henkel’s compound, primarily targets DNA . It is a small molecule drug that acts as a DNA inhibitor and DNA alkylating agent . The role of DNA as a target is crucial because it is the genetic material of cells and carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses.

Mode of Action

This compound interacts with its primary target, DNA, by alkylation and cross-linking . This interaction inhibits DNA replication , which is a fundamental process that occurs in all living organisms to copy their DNA. By inhibiting DNA replication, this compound prevents the cancer cells from dividing and growing.

Biochemical Pathways

This compound affects the reactive oxygen species (ROS)-activated intrinsic apoptotic pathway . Following treatment with this compound, mitochondrial membrane potential (MMP) is suppressed, leading to ROS production and apoptosis in cancer cells . This pathway leads to cell death, particularly in human non-small cell lung cancer cells (NSCLC) .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. When administered, this compound is rapidly eliminated from the plasma (t1/2 less than 5 min), and total body clearance is observed to be greater than 5 liters/min . Less than 1% of the parent drug is recovered in 24-hr urine .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of apoptotic cell death in tumor cells . The status of the tumor suppressor p53 determines the onset of apoptotic cell death in human non-small cell lung cancer cells (NSCLC) . This compound treatment leads to the suppression of MMP, followed by ROS production and apoptosis in lung cancer cells carrying wild type p53 .

Analyse Biochimique

Biochemical Properties

Teroxirone interacts with various enzymes, proteins, and other biomolecules. It is metabolized by hepatic microsomal preparations, but not lung microsomal preparations . The metabolism of this compound is NADPH independent and is inhibited by cyclohexene oxide . Epoxide hydrolysis products were detected in microsomal preparations and rabbit urine following administration of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in human non-small cell lung cancer cells (NSCLC) carrying wild type p53 . This compound treatment leads to the suppression of mitochondrial membrane potential (MMP), followed by reactive oxygen species (ROS) production and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates reactive oxygen species (ROS), leading to mitochondrial function impairment and cytotoxic effects . This compound treatment induces the ROS-activated intrinsic apoptotic pathway, which leads to cell death in human NSCLC cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Following rapid intravenous infusion to patients, plasma disappearance of this compound is characterized by a one-compartment open model . When this compound is administered by intravenous infusion, plateau plasma concentrations are rapidly achieved, followed by rapid disappearance at the end of infusion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Teroxirone est synthétisé par une série de réactions chimiques impliquant des groupes triazène et époxyde. La synthèse implique généralement la réaction du triazène avec l'épichlorhydrine dans des conditions contrôlées pour former la structure triépoxyde. Les conditions réactionnelles comprennent le maintien d'une température et d'un pH spécifiques pour garantir la formation du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés et laissés réagir dans des conditions contrôlées. Le processus comprend des étapes de purification pour isoler le composé pur, qui est ensuite soumis à des tests de contrôle qualité pour garantir son efficacité et sa sécurité .

Analyse Des Réactions Chimiques

Types de réactions

Teroxirone subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits d'oxydation.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différentes formes réduites.

Substitution : This compound peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, notamment les halogénures et les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés d'époxyde, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme agent de réticulation en chimie des polymères.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec l'ADN.

Médecine : Enquête en tant qu'agent antinéoplasique pour le traitement de divers cancers, notamment la leucémie et le cancer du poumon.

Mécanisme d'action

This compound exerce ses effets en alkylant et en réticulant l'ADN, ce qui inhibe la réplication de l'ADN et entraîne la mort cellulaire. Le composé cible l'ADN des cellules cancéreuses, provoquant des dommages qui empêchent les cellules de se diviser et de proliférer. Ce mécanisme est particulièrement efficace contre les cellules tumorales qui se divisent rapidement .

Applications De Recherche Scientifique

Teroxirone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.

Biology: Studied for its effects on cellular processes and DNA interactions.

Medicine: Investigated as an antineoplastic agent for the treatment of various cancers, including leukemia and lung cancer.

Comparaison Avec Des Composés Similaires

Composés similaires

Isocyanurate de triglycidyle : Un autre composé triépoxyde ayant des propriétés de réticulation similaires.

Épichlorhydrine : Un précurseur dans la synthèse de la teroxirone et d'autres composés époxydes.

Oxyde de cyclohexène : Utilisé comme réactif dans l'étude du métabolisme de la this compound.

Unicité de la this compound

This compound est unique en raison de sa structure triazène triépoxyde, qui lui permet de réticuler efficacement l'ADN et d'inhiber la réplication. Son activité antinéoplasique puissante et sa capacité à cibler des cellules cancéreuses spécifiques en font un composé précieux dans la recherche et le traitement du cancer .

Propriétés

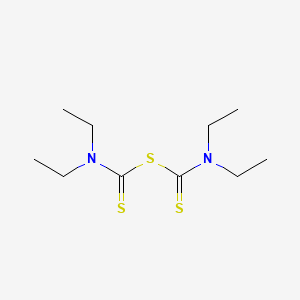

IUPAC Name |

1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318560 | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TEROXIRONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

59653-73-5, 240408-79-1 | |

| Record name | Teroxirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teroxirone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teroxirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEROXIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of teroxirone and how does it induce cell death?

A1: this compound is an alkylating agent, meaning it interacts with cellular components like DNA by forming covalent bonds. While the precise mechanism isn't fully elucidated in the provided abstracts, research suggests this compound induces apoptosis (programmed cell death) in cancer cells. One study found that this compound triggers apoptosis in human non-small cell lung cancer cells via a pathway involving reactive oxygen species (ROS) and mitochondrial damage. This suggests this compound may exert its anticancer effects by directly damaging DNA and disrupting critical cellular processes.

Q2: What are the pharmacokinetic properties of this compound?

A2: this compound exhibits rapid plasma elimination in both animals and humans. Studies in rabbits and humans have shown a plasma half-life of fewer than 5 minutes after intravenous administration. This rapid clearance suggests its potential suitability for regional infusion therapies.

Q3: What is known about the metabolism of this compound?

A3: Research indicates this compound undergoes metabolism in the liver, specifically by microsomal enzymes. Interestingly, this metabolism appears to be NADPH-independent, unlike many other drugs. Studies using rat liver microsomes suggest that epoxide hydrolysis is a key metabolic pathway for this compound, and this process can be inhibited by cyclohexene oxide, a known epoxide hydrase inhibitor.

Q4: What are the dose-limiting toxicities observed in clinical trials of this compound?

A4: Clinical trials investigating this compound have identified dose-limiting toxicities. Early phase I trials highlighted severe phlebitis and cutaneous reactions as the primary dose-limiting factors. While manageable, myelosuppression (suppression of bone marrow activity) was also observed. These findings underscore the importance of careful dose selection and administration in future clinical evaluations.

Q5: How does the structure of this compound relate to its antitumor activity?

A5: While specific structure-activity relationship (SAR) data isn't extensively discussed in the provided abstracts, it's known that this compound is a triepoxide, meaning it possesses three epoxide functional groups. These highly reactive groups are likely key to its alkylating properties and subsequent antitumor activity. Further research exploring structural modifications and their impact on potency, selectivity, and toxicity would be valuable.

Q6: What analytical techniques are employed to study this compound?

A6: Researchers utilize high-performance liquid chromatography (HPLC) for the analysis of this compound. One method involves derivatization with diethyldithiocarbamate followed by normal-phase HPLC analysis. This technique enables the separation and quantification of this compound and its metabolites in biological samples, contributing to our understanding of its pharmacokinetic profile.

Q7: Has this compound shown efficacy in preclinical models of cancer?

A7: Although limited information is available in the abstracts regarding specific preclinical models, one study mentions this compound demonstrating good cytotoxic activity against sublines of P388 and L1210 leukemias resistant to cyclophosphamide, another alkylating agent. This finding suggests this compound's potential to overcome resistance mechanisms that may limit the efficacy of existing chemotherapeutic options.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)